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molecular formula C11H17N3O2 B1374853 tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate CAS No. 1234710-02-1

tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Cat. No. B1374853
M. Wt: 223.27 g/mol
InChI Key: MYJQGRRBPAEGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609696B2

Procedure details

To a stirred solution of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (36 mg, 0.16 mmol) in DCM (1 mL) is added boron trifluoride diethyl ether complex (40 μL, 0.318 mmol). After 2 h the reaction mixture is quenched with water (11 μL). MeOH is added and the reaction mixture is concentrated under reduced pressure to give crude 2-(azetidin-3-yl)-1H-imidazole.
Quantity
36 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]1[CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7]1>C(Cl)Cl>[NH:8]1[CH2:9][CH:6]([C:2]2[NH:1][CH:5]=[CH:4][N:3]=2)[CH2:7]1

Inputs

Step One
Name
Quantity
36 mg
Type
reactant
Smiles
N1C(=NC=C1)C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 h the reaction mixture is quenched with water (11 μL)
Duration
2 h
ADDITION
Type
ADDITION
Details
MeOH is added
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1CC(C1)C=1NC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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